Butyrophenon

Übersicht

Beschreibung

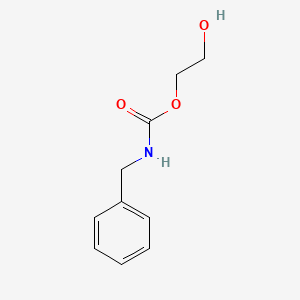

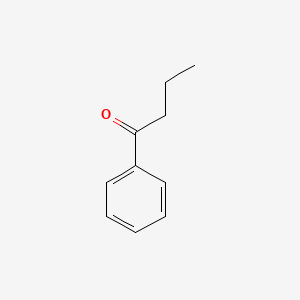

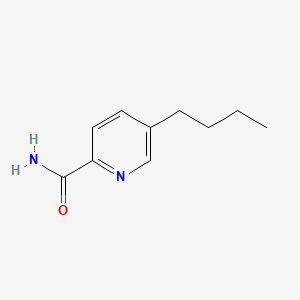

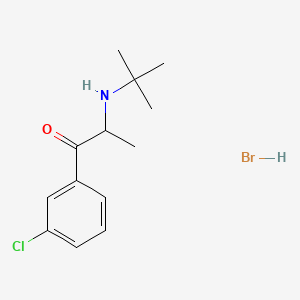

Butyrophenon ist eine organische Verbindung mit der chemischen Formel C₁₀H₁₂O. Es ist eine farblose Flüssigkeit, die als Grundlage für viele andere Chemikalien dient, die verschiedene Substituenten enthalten. Die Struktur von this compound besteht aus einem Keton, das von einem Phenylring und einer Butylkette flankiert wird . This compound und seine Derivate werden häufig in der pharmazeutischen Industrie verwendet, insbesondere zur Behandlung psychiatrischer Erkrankungen wie Schizophrenie .

Wissenschaftliche Forschungsanwendungen

Butyrophenon und seine Derivate haben zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukte bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Untersucht wurden ihre Auswirkungen auf biologische Systeme, insbesondere im Zusammenhang mit der Neurotransmitterregulation.

Industrie: Wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Antagonisierung von Dopaminrezeptoren im Gehirn aus. Diese Wirkung trägt zur Regulierung der Neurotransmitteraktivität und zur Linderung der Symptome psychiatrischer Erkrankungen bei. Die Verbindung interagiert auch mit anderen Rezeptoren, einschließlich Serotonin- und Histaminrezeptoren, was zu ihrem gesamten pharmakologischen Profil beiträgt .

Wirkmechanismus

Mode of Action

Butyrophenones act as dopamine antagonists , blocking the action of dopamine at the D2 receptors . This blockade results in a reduction of dopamine neurotransmission, which can alleviate symptoms of psychosis and agitation . Butyrophenones may also inhibit catecholamine receptors and the reuptake of neurotransmitters .

Biochemical Pathways

It is known that they cause cns depression at subcortical levels of the brain, midbrain, and brainstem reticular formation . They may antagonize the actions of glutamic acid within the extrapyramidal system .

Pharmacokinetics

The pharmacokinetics of Butyrophenones can vary depending on the specific drug. For instance, Haloperidol, a Butyrophenone derivative, is metabolized by several enzymes, including Cytochrome P450 1A2, Cytochrome P450 2D6, and Cytochrome P450 3A4 . The metabolism and elimination of Butyrophenones can affect their bioavailability and duration of action .

Result of Action

The molecular and cellular effects of Butyrophenones’ action include a reduction in dopamine neurotransmission, which can help manage symptoms of psychosis, agitation, and irritability . The use of butyrophenones can lead to side effects such as sedation and extrapyramidal symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Butyrophenones. For instance, factors such as the patient’s overall health, age, and concurrent medications can impact the drug’s effectiveness and the risk of side effects . Furthermore, economic factors may influence the use of Butyrophenones .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Butyrophenon kann durch verschiedene Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Friedel-Crafts-Acylierung von Benzol mit Butyrylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid. Die Reaktion verläuft wie folgt:

C6H6+C4H7ClO→C10H12O+HCl

Die Reaktion wird typischerweise unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Katalysators zu verhindern .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound im großen Maßstab unter Verwendung ähnlicher Synthesewege, jedoch mit optimierten Reaktionsbedingungen, hergestellt, um die Ausbeute und Effizienz zu maximieren. Das Verfahren beinhaltet die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Produktqualität zu gewährleisten und Abfall zu minimieren .

Analyse Chemischer Reaktionen

Reaktionstypen

Butyrophenon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Benzoesäure und andere Nebenprodukte zu erzeugen.

Reduktion: Es kann reduziert werden, um sekundäre Alkohole zu bilden.

Substitution: Halogenierungs- und Nitrierungsreaktionen können Substituenten in den Phenylring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Benzoesäure und andere Carbonsäuren.

Reduktion: Sekundäre Alkohole.

Substitution: Halogenierte oder nitrierte Butyrophenonderivate.

Vergleich Mit ähnlichen Verbindungen

Butyrophenon ist strukturell und pharmakologisch anderen Verbindungen seiner Klasse ähnlich, wie zum Beispiel:

Haloperidol: Ein weit verbreitetes Antipsychotikum mit einem ähnlichen Wirkmechanismus.

Droperidol: Wird als Antiemetikum und Beruhigungsmittel eingesetzt.

Benperidol: Bekannt für seine hohe Wirksamkeit als Antipsychotikum.

Im Vergleich zu diesen Verbindungen dient this compound als eine grundlegende Struktur, wobei seine Derivate unterschiedliche Potenzgrade und Spezifitäten in ihren therapeutischen Wirkungen aufweisen .

Eigenschaften

IUPAC Name |

1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSAXUULYPJSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047059 | |

| Record name | Butyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Butyrophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.08 [mmHg] | |

| Record name | Butyrophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

495-40-9 | |

| Record name | Butyrophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYROPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYROPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/186I11WB5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of butyrophenones?

A1: Butyrophenones primarily act as dopamine D2 receptor antagonists. [, ] This means they bind to these receptors and block the action of dopamine, a neurotransmitter involved in various brain functions including mood, movement, and reward.

Q2: What are the downstream effects of butyrophenone-mediated D2 receptor antagonism?

A2: By antagonizing D2 receptors, butyrophenones can exert antipsychotic effects. [, ] They are also known to influence serotonin function, potentially contributing to their therapeutic effects in certain psychiatric disorders. []

Q3: How does the interaction of butyrophenones with D2 receptors differ from their interaction with serotonin receptors?

A3: While butyrophenones primarily act as D2 antagonists, their interaction with serotonin receptors is more complex. Some studies suggest they might modulate serotonin reuptake and postsynaptic serotonin function, influencing both depressive and aggressive behaviors. []

Q4: What is the relationship between butyrophenones and neuroleptic malignant syndrome (NMS)?

A4: Butyrophenones, especially those with strong D2 antagonism, can potentially induce neuroleptic malignant syndrome (NMS), a rare but life-threatening condition. [] NMS is characterized by rigidity, fever, autonomic instability, and altered consciousness.

Q5: How does neuroleptic sensitivity, particularly in conditions like Lewy body dementia, influence the use of butyrophenones?

A5: Individuals with neuroleptic sensitivity, often observed in Lewy body dementia, are highly susceptible to severe extrapyramidal side effects, delirium, or NMS upon exposure to antidopaminergic agents like butyrophenones. [] This necessitates extreme caution and often leads to contraindications for butyrophenone use in such patients.

Q6: What is the basic chemical structure of butyrophenones?

A6: Butyrophenones are characterized by a phenyl ring linked to a butyrophenone moiety (a four-carbon chain with a ketone group) via a propyl chain. [, ] Various substituents can be attached to this core structure, leading to a diverse range of butyrophenone derivatives.

Q7: Can you provide examples of butyrophenone derivatives and their specific structural differences?

A7: Certainly. Haloperidol features a 4-chlorophenyl group attached to the piperidine ring and a fluorine atom at the 4' position of the butyrophenone moiety. [, ] Droperidol shares a similar structure but with a 1-[2-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one substituent. [] Spiperone contains a 1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one substituent. [] These subtle structural variations contribute to differences in their pharmacological profiles.

Q8: How do structural modifications of butyrophenones influence their dopamine D2 receptor affinity and selectivity?

A8: Structural modifications, particularly in the piperidine or piperazine ring and the butyrophenone moiety, significantly impact D2 receptor affinity and selectivity. [, , ] For instance, electron-withdrawing groups at the para position of the phenyl ring attached to the piperidine ring generally increase D2 affinity. []

Q9: How do conformationally constrained butyrophenones compare to their flexible counterparts in terms of activity and selectivity?

A9: Conformationally constrained butyrophenones, like those incorporating cycloalkanone structures, often display enhanced selectivity for specific dopamine and serotonin receptor subtypes compared to their more flexible analogs. [] This fine-tuning of receptor interactions holds promise for developing atypical antipsychotics with improved therapeutic profiles.

Q10: How does the presence of a tetralone moiety affect the antidopaminergic activity of butyrophenone analogs?

A10: Research on 3-(aminomethyl)tetralones as butyrophenone analogs suggests that the tetralone moiety might not be crucial for their antidopaminergic activity. [] Compounds containing this structural element were generally less potent than haloperidol, indicating that the butyrophenone pharmacophore plays a more dominant role.

Q11: What are the common challenges in formulating butyrophenones for pharmaceutical use?

A11: Butyrophenones often exhibit poor water solubility, hindering their formulation and bioavailability. [] Developing stable formulations that overcome this challenge and ensure adequate drug delivery is crucial.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)